molecular formula C4H10ClNO2 B152322 (R)-3-Aminobutanoic acid hydrochloride CAS No. 58610-42-7

(R)-3-Aminobutanoic acid hydrochloride

Cat. No. B152322
CAS RN: 58610-42-7
M. Wt: 139.58 g/mol
InChI Key: UHYVVUABAWKTJJ-AENDTGMFSA-N
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Description

(R)-3-Aminobutanoic acid hydrochloride is a chiral compound that is of significant interest in the field of medicinal chemistry and industrial product manufacturing. It is a derivative of gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system. The compound's enantiomeric purity is crucial for its biological activity and is often a focus in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of (R)-3-aminobutanoic acid and its derivatives has been explored through various methods. One approach involves the diastereomer separation of N-phenethyl derivatives, leading to the preparation of different stereoisomers of the compound . Another method includes the chemoenzymatic synthesis, where enantioselective hydrolysis is employed using pig liver esterase, followed by conversion of the ester group to an amine . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of related compounds, such as (R)-2-amino-4-hydroxybutanoic acid, by coupling an aldol reaction with a stereoselective transamination .

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutanoic acid hydrochloride and its analogs has been studied using various techniques. Quantum mechanics methods have been applied to investigate the conformational features of oligomers of 3-(R)-butanoic acid, revealing the flexibility of the compound and the stability of different helical structures . These studies are essential for understanding

Scientific Research Applications

  • Nonlinear Optical Applications

    • Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the synthesis of semi-organic nonlinear optical (NLO) crystals .
    • Method: The crystal can be synthesized and grown by a slow evaporation technique . Single-crystal XRD studies can verify the crystal system, and FTIR spectroscopy can identify and confirm the existence of key functional groups .
    • Results: The synthesized crystal showed higher SHG efficiency than the well-known reference crystal KDP .
  • Pharmaceutical Analysis

    • Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the development of analytical methods for pharmaceuticals .
    • Method: A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method could be developed to quantify this compound in bulk drug substances and multivitamin oral suspension .
    • Results: This method may provide more efficiency for amino acid analysis without any derivatization .
  • Chiral Compound Nomenclature

    • Application: “®-3-Aminobutanoic acid hydrochloride” could be used as an example in the study of absolute configuration and the ® and (S) system .
    • Method: The Cahn-Ingold-Prelog (CIP) rules can be applied to name the enantiomers of a compound unambiguously . The letters “R” and “S” are determined by applying these rules .
    • Results: This method helps in visualizing the structure and understanding the nomenclature of chiral compounds .
  • Solid Lipid Applications

    • Application: “®-3-Aminobutanoic acid hydrochloride” could potentially be used in the development of solid lipids .
    • Method: Solid lipids are a type of lipids that remain solid at ambient temperature . They have significant roles in various fields, like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .
    • Results: Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a substance. For instance, hydrochloric acid is corrosive and can cause burns upon contact with skin or eyes .

Future Directions

The future directions of research into a compound depend on its potential applications. For instance, aminobutanoic acid, due to its role as a neurotransmitter, is of interest in the field of neuroscience . Future research into hydrochloric acid could focus on finding safer and more efficient methods of production .

properties

IUPAC Name

(3R)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminobutanoic acid hydrochloride

CAS RN

58610-42-7
Record name 58610-42-7
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